![molecular formula C17H13ClN2O4S B2608169 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207032-10-7](/img/structure/B2608169.png)
4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Description
4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in neurological disorders.
Scientific Research Applications
Antibacterial Activity
Thiazine derivatives have been investigated for their antibacterial potential. Researchers have explored the synthesis of these compounds using green methods . The compound may exhibit antibacterial properties, making it relevant for combating bacterial infections.
Coordination Chemistry
Thiazines containing nitrogen and sulfur atoms can act as multidentate ligands for metal ions. Their coordination chemistry is valuable in designing new frameworks with potential bioactivity .
Other Potential Applications
Beyond the mentioned fields, researchers should explore additional applications. Thiazines may interact with biological constituents and play roles in various biomolecules and drug structures .
properties
IUPAC Name |
4-(5-chloro-2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-15-8-16(24-2)14(7-12(15)18)20-10-11(9-19)25(21,22)17-6-4-3-5-13(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHZSKCJIFNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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